molecular formula C13H14 B047812 1,6,7-Trimethylnaphthalene CAS No. 2245-38-7

1,6,7-Trimethylnaphthalene

Cat. No. B047812
CAS RN: 2245-38-7
M. Wt: 170.25 g/mol
InChI Key: JBXULKRNHAQMAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trimethylnaphthalene compounds involves complex organic reactions. For instance, 2,3,6,7-Tetramethylnaphthalene was prepared from 2,3-dimethylsuccinic anhydride and o-xylene through a multi-step process, which underscores the intricacy involved in synthesizing trimethylnaphthalene derivatives (Dozen & Hatta, 1975).

Molecular Structure Analysis

Molecular structure analysis of trimethylnaphthalene and its derivatives, such as silanaphthalenes, provides insights into the aromaticity and stability of these compounds. For example, the aromatic stabilization and molecular geometry of silanaphthalenes were extensively studied, highlighting the significant impact of steric protection groups on their stability and reactivity (Takeda et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of trimethylnaphthalenes, including 1,6,7-Trimethylnaphthalene, can be explored through their interactions with various reagents. For instance, the sulphur trioxide sulphonation of trimethylnaphthalenes showed how isomer distributions change based on reaction conditions, indicating the complexity of chemical reactions involving these compounds (Lambrechts & Cerfontain, 1982).

Physical Properties Analysis

The physical properties of trimethylnaphthalenes, such as melting points and structural configurations, are critical for understanding their behavior in different environments. Studies have shown that the physical properties can vary significantly among different isomers and derivatives, affecting their applications and reactions (Dozen & Hatta, 1975).

Scientific Research Applications

  • Identification of Plant Origin and Age in Sediments and Crude Oils : Trimethylnaphthalenes, including 1,6,7-Trimethylnaphthalene, in sediments and crude oils can be used to identify higher plant origin and their age. This aids in the classification of organic matter (Strachan, Alexander, & Kagi, 1988).

  • Geochemical Significance in Coal and Shale : 1,2,5,6-tetramethylnaphthalene, a polyalkylnaphthalene related to 1,6,7-Trimethylnaphthalene, is common in coal and shale samples. It's likely formed from pentacyclic triterpenoids via 8,14-seco-triterpenoids (Püttmann & Villar, 1987).

  • Prediction of Biodegradation Rates : The electronic properties of trimethylnaphthalenes can be used to predict biodegradation rates. The binding affinity between these compounds and bacterial enzymes is mainly determined by dispersive and inductive effects (Ostojić & Đorđević, 2012).

  • Formation of Novel Organic Compounds : Sedimentary electrophilic aromatic methylation of alkylnaphthalenes results in the formation of novel compounds like 1,2,3,5,6,7-hexamethylnaphthalene (Bastow et al., 2000).

  • Oil Generation Potential Indication : The ratio of two trimethylnaphthalenes in sediment extracts can indicate the establishment of a liquid reaction environment in source rocks, which is fundamental in determining oil generation potential (Aarssen, Alexander, & Kagi, 2001).

  • Conformational Flexibility and Magnetic Properties : Trimethylnaphthalenes exhibit conformational flexibility and magnetic properties. For instance, a transition from planar equilibrium to nonplanar conformation requires less than 2.5 kcal/mol energy increase (Ostojić, Mišić, & Đorđević, 2013).

  • Sulphonation Reactions : Sulphonation of 1,2,3-trimethylnaphthalene with sulphur trioxide in nitromethane produces mono- and di-sulphonic acid mixtures, with steric factors affecting the isomer distribution (Lambrechts & Cerfontain, 1982).

  • Indicators of Thermal Maturity : The thermal maturity of sedimentary organic matter affects the relative abundances of di- and trimethylnaphthalenes, making them useful indicators of thermal maturity (Alexander et al., 1985).

Safety And Hazards

1,6,7-Trimethylnaphthalene is classified as a flammable solid (Category 2), suspected of causing cancer (Carcinogenicity Category 2), and very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1) .

properties

IUPAC Name

1,6,7-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXULKRNHAQMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062291
Record name 1,6,7-Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,6,7-Trimethylnaphthalene
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Product Name

1,6,7-Trimethylnaphthalene

CAS RN

2245-38-7
Record name 2,3,5-Trimethylnaphthalene
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Record name 1,6,7-Trimethylnaphthalene
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Record name 2245-38-7
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Record name 1,6,7-Trimethylnaphthalene
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Record name 1,6,7-trimethylnaphthalene
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Record name 1,6,7-TRIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
M Zhang, Z Li - Oil Shale, 2019 - search.ebscohost.com
The Permian Lucaogou Formation oil shale in the southeast of the Junggar Basin is the oldest oil shale in China. In this study, the biodegradation characteristics of the oil shale are …
Number of citations: 1 search.ebscohost.com
GP Khanna, D Goyal, S Khanna - Bioremediation journal, 2011 - Taylor & Francis
Aerobic, mesophilic bacteria from coal tar–contaminated soil were analyzed for pyrene utilization capacity and identified by 16S ribosomal DNA sequencing as members of three genera…
Number of citations: 11 www.tandfonline.com
SJ Rowland, R Alexander, RI Kagi, DM Jones - Organic Geochemistry, 1986 - Elsevier
Small aliquots of crude oil (Brent, North Sea) were incubated aerobically for periods of up to 14 days with an inoculum of recent sediment. The saturated and aromatic hydrocarbon …
Number of citations: 171 www.sciencedirect.com
TP Bastow, R Alexander, SJ Fisher, RK Singh… - Organic …, 2000 - Elsevier
Geosynthesis of organic compounds. Part V — methylation of alkylnaphthalenes - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign …
Number of citations: 64 www.sciencedirect.com
MMA Japitana - Patubas, 2014 - repository.cpu.edu.ph
Commercial cooking oil sample (Refined, Bleached and Deodorized-Coconut Oil or RBD-CNO) was subjected to heat treatments. Twelve samples of four treatments and three …
Number of citations: 3 repository.cpu.edu.ph
CM Reddy, JG Quinn - Marine pollution bulletin, 1999 - Elsevier
We developed a gas chromatograph-mass spectrometer (GC-MS) method for measuring both total petroleum hydrocarbons (TPHs) and polycyclic aromatic hydrocarbons (PAHs) in …
Number of citations: 166 www.sciencedirect.com
WL Mosby - Journal of the American Chemical Society, 1952 - ACS Publications
(Via) and 1, 6, 7-trimethylnaphthalenes (Vic) were obtained pure in about 60% yield. The trimethylnaphthalene obtained by this method from w-xylene was found to be (VId)[the 1, 3, 5-…
Number of citations: 71 pubs.acs.org
LJ Yan, XJ Kong, RF Zhao, F Li, KC Xie - Fuel Processing Technology, 2015 - Elsevier
Although light arenes such as benzene, toluene, and xylene in coal tar are widely used in industries, their amounts are relatively small. The catalytic cracking method for gaseous tar is …
Number of citations: 86 www.sciencedirect.com
H Willsch, M Radke - Polycyclic Aromatic Compounds, 1995 - Taylor & Francis
The concentration of 131 polycyclic aromatic compounds (PAC) has been determined by capillary gas chromatography in the solvent extracts of eight bituminous coals with vitrinite …
Number of citations: 71 www.tandfonline.com
GD Yadav, JY Salunke - Catalysis today, 2013 - Elsevier
2-Methoxynaphthalene is an important intermediate used in the production of naproxen which is widely used as a non-steroidal, anti-inflammatory, analgesic and antipyretic drug. In the …
Number of citations: 26 www.sciencedirect.com

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